molecular formula C14H10BrN3O3S B2681603 Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate CAS No. 1424612-02-1

Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate

Cat. No.: B2681603
CAS No.: 1424612-02-1
M. Wt: 380.22
InChI Key: JIYHRDUANRPBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a bromopyridine moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine to obtain 2-bromopyridine. This intermediate is then subjected to a series of reactions including cyanoethylation, thiazole ring formation, and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and thiazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromopyridin-2-yl)acetate
  • Ethyl 2-(3-bromopyridin-4-yl)acetate
  • (2-Bromopyridin-4-yl)boronic acid

Uniqueness

Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate is unique due to the presence of both a thiazole ring and a cyano group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-2-21-14(20)10-7-22-13(18-10)9(6-16)12(19)8-3-4-17-11(15)5-8/h3-5,7,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHRDUANRPBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C#N)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.